molecular formula C7H6BNO2S B572598 Benzo[c]isothiazol-5-ylboronic acid CAS No. 1310404-02-4

Benzo[c]isothiazol-5-ylboronic acid

Cat. No.: B572598
CAS No.: 1310404-02-4
M. Wt: 179
InChI Key: HQNQYXUHTJKKPM-UHFFFAOYSA-N
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Scientific Research Applications

Benzo[c]isothiazol-5-ylboronic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for Benzo[c]isothiazol-5-ylboronic acid suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and appropriate personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and personnel should be evacuated to safe areas .

Future Directions

As Benzo[c]isothiazol-5-ylboronic acid is used for research and development purposes , it is expected that future studies will continue to explore its properties and potential applications.

Mechanism of Action

Target of Action

This compound is a unique chemical provided for early discovery researchers , and its primary targets and their roles are yet to be fully explored.

Biochemical Pathways

The biochemical pathways affected by Benzo[c]isothiazol-5-ylboronic acid are currently unknown . As a boronic acid derivative, it may potentially interact with various enzymes or receptors, but specific pathways and downstream effects need further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing benzo[c]isothiazol-5-ylboronic acid involves the reaction of benzisothiazole with triphenylboron in the presence of cuprous chloride . This reaction typically requires specific conditions to ensure the successful formation of the boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]isothiazol-5-ylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 2-Thiopheneboronic Acid
  • 3-Pyridylboronic Acid

Uniqueness

Benzo[c]isothiazol-5-ylboronic acid is unique due to its heterocyclic structure, which imparts distinct electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where the electronic characteristics of the heterocycle are advantageous .

Properties

IUPAC Name

2,1-benzothiazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-12-9-7/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNQYXUHTJKKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CSN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670402
Record name 2,1-Benzothiazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-02-4
Record name 2,1-Benzothiazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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